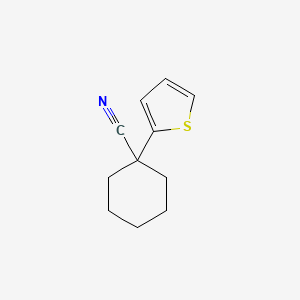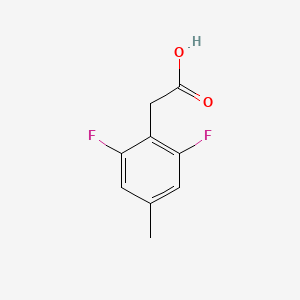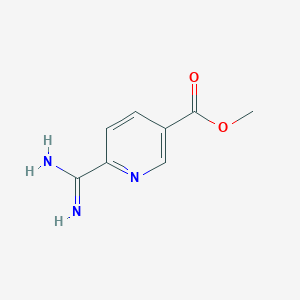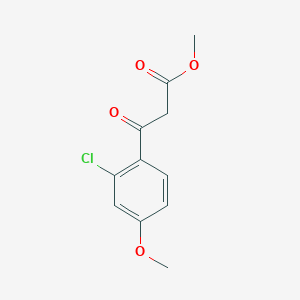![molecular formula C9H9BrN4O B13560507 [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the reaction of 3-amino-4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to yield the triazole ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The triazole ring is known to interact with various biological targets, making it a promising candidate for the development of new antibiotics and antifungal agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers, dyes, and other specialty chemicals.
作用机制
The mechanism of action of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets in cells. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in cancer cells, this compound may inhibit key enzymes involved in cell division, thereby preventing the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used as a building block for liquid crystal oligomers and polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potentials and biological activities.
Uniqueness
What sets [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol apart from similar compounds is its unique combination of functional groups. The presence of both an amino group and a hydroxymethyl group on the triazole ring allows for a wide range of chemical modifications, making it a highly versatile compound for various applications.
属性
分子式 |
C9H9BrN4O |
|---|---|
分子量 |
269.10 g/mol |
IUPAC 名称 |
[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H9BrN4O/c10-6-2-1-5(3-7(6)11)9-12-8(4-15)13-14-9/h1-3,15H,4,11H2,(H,12,13,14) |
InChI 键 |
LDRNFJOCODMEFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NNC(=N2)CO)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)

![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)

![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)





